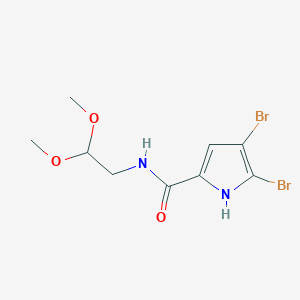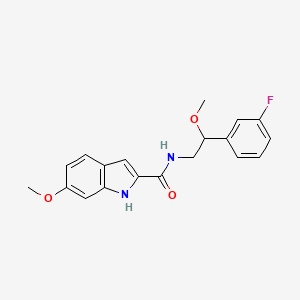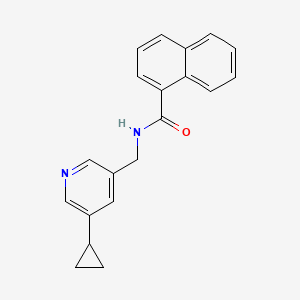![molecular formula C16H14N2O2S B2717472 2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline CAS No. 338394-67-5](/img/structure/B2717472.png)
2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline” is a chemical compound with the molecular formula C16H14N2O2S . Its average mass is 298.360 Da and its monoisotopic mass is 298.077606 Da .
Synthesis Analysis
Quinoxaline, the core structure of this compound, is a nitrogen-containing heterocyclic compound that can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms, and a sulfonyl group attached to a 3,5-dimethylphenyl group .Chemical Reactions Analysis
Quinoxaline derivatives have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The reactivity of quinoxaline derivatives is a subject of ongoing research.Applications De Recherche Scientifique
Organic Synthesis Methodologies
Research has highlighted the utility of dimethyl sulfoxide and related methodologies in the synthesis of quinoxaline derivatives. For instance, an efficient, green method for synthesizing N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, has been reported. This approach employs dimethyl sulfoxide as both a reactant and solvent, yielding a wide range of products with moderate to excellent yields (Xie et al., 2017). Additionally, the development of novel quinoxaline sulfonamides with antibacterial activity was achieved through a catalyst-free reaction in ethanol, showcasing the compound's potential in synthesizing bioactive molecules (Alavi et al., 2017).
Anticancer Approaches
Quinoxaline derivatives, including those with sulfonyl groups, have been explored for their anticancer properties. A study focusing on the anticancer effects of quinoline core derivatives against liver cancer cells highlighted the potential of these compounds in developing anticancer agents. Specifically, certain compounds exhibited significant cytotoxic effects towards Hep3B liver cancer cells, suggesting their role as lead structures for NF-κB inhibitors in hepatocellular carcinoma treatment (Chung et al., 2018).
Development of Novel Materials
The synthesis and characterization of hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units demonstrate the application of quinoxaline derivatives in material science. Such polymers exhibit unique properties, including non-linear solution viscosity behavior, indicating their potential in various industrial applications (Baek et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)sulfonylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-7-12(2)9-13(8-11)21(19,20)16-10-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFJKMJCYIKABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine](/img/structure/B2717390.png)
![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2717391.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2717395.png)



![1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717402.png)
![8-(4-methoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2717403.png)
![6,6-dimethyl-2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2717404.png)
![2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2717405.png)
![N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2717406.png)
![(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2717409.png)

![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole](/img/structure/B2717411.png)